3,5-Difluorophenol

Catalog No.
S703869
CAS No.
2713-34-0
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenol

CAS Number

2713-34-0

Product Name

3,5-Difluorophenol

IUPAC Name

3,5-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

InChI Key

HJSSBIMVTMYKPD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)O

Canonical SMILES

C1=C(C=C(C=C1F)F)O

Organic Synthesis:

  • Intermediate in the synthesis of other fluorinated compounds: Due to the presence of both fluorine atoms and a hydroxyl group, 3,5-Difluorophenol can potentially act as a starting material for the synthesis of more complex fluorinated molecules. Fluorine atoms can introduce unique properties like increased lipophilicity (fat solubility) and metabolic stability, making these derivatives valuable in drug discovery and material science [].

Medicinal Chemistry:

  • Exploration as a bioactive molecule: The presence of the two fluorine atoms and the hydroxyl group might contribute to potential biological activities. Researchers could investigate its interaction with specific enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents [].

Material Science:

  • Development of functional materials: The combination of fluorine atoms and a hydroxyl group can influence properties like self-assembly, optical properties, and thermal stability. 3,5-Difluorophenol could be explored for the development of novel functional materials, such as liquid crystals, sensors, or organic electronics.

Environmental Science:

  • Study of environmental fate and degradation: Understanding the behavior of 3,5-Difluorophenol in the environment is crucial, especially if it finds future industrial applications. Research could focus on its persistence, degradation pathways, and potential ecological impact [].

3,5-Difluorophenol is an organic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of a phenolic ring. Its molecular formula is C₆H₄F₂O, and it has a molecular weight of approximately 130.09 g/mol. This compound appears as a colorless to light yellow crystalline solid and has a melting point ranging from 50 to 56 degrees Celsius. It is soluble in organic solvents and exhibits moderate water solubility .

Due to its reactive functional groups. Key types of reactions include:

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups under specific conditions.
  • Oxidation and Reduction: The hydroxyl group can undergo oxidation or reduction, leading to different derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, and reducing agents such as sodium borohydride and lithium aluminum hydride .

3,5-Difluorophenol exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase, an important metalloenzyme involved in various physiological processes. Its interaction with enzymes can lead to either activation or inhibition, influencing cellular metabolism and signaling pathways. For instance, it may affect the expression of genes related to oxidative stress responses, altering levels of reactive oxygen species within cells .

The synthesis of 3,5-difluorophenol can be achieved through several methods:

  • Diazotization Method:
    • Start with 3,4,5-trifluoromethylaniline.
    • Add this compound dropwise to a solution of sulfuric acid.
    • React with hypophosphorous acid and a catalyst.
    • Hydrolyze the resulting diazonium salt solution.
    • Extract and purify the product through rectification.
  • Borononic Acid Method:
    • Synthesize 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene.
    • Follow this with oxidation to yield the desired compound.

These methods are scalable for industrial production, optimizing yield and cost-effectiveness .

3,5-Difluorophenol serves multiple purposes in various fields:

  • Organic Synthesis: It acts as a reagent for introducing fluorine into organic molecules.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development targeting specific enzymes.
  • Material Science: It can be utilized in the production of fluorinated polymers and materials due to its unique properties .

Research indicates that 3,5-difluorophenol interacts with several biochemical targets, notably enzymes like cytochrome P450. These interactions can lead to significant effects on metabolic pathways and cellular functions. Understanding these interactions is crucial for evaluating its potential therapeutic applications and environmental impact .

Several compounds share structural similarities with 3,5-difluorophenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-DifluorophenolFluorine atoms at positions 2 and 4Higher acidity due to ortho substitution
2,6-DifluorophenolFluorine atoms at positions 2 and 6Stronger hydrogen bonding capabilities
TrifluoromethylphenolOne trifluoromethyl group instead of two fluorinesExhibits different electronic properties

3,5-Difluorophenol is unique due to its specific placement of fluorine atoms which influences its reactivity profile and biological interactions compared to these similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.02302107 g/mol

Monoisotopic Mass

130.02302107 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2713-34-0

Wikipedia

3,5-Difluorophenol

Dates

Modify: 2023-08-15
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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